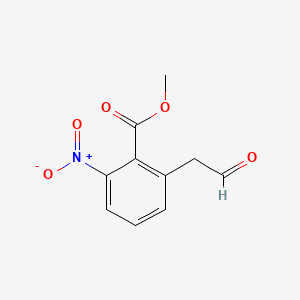
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester typically involves the nitration of a benzoic acid derivative followed by esterification. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the esterification process converts the carboxylic acid group (-COOH) into a methyl ester (-COOCH3) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product is 2-amino-6-(2-oxoethyl)benzoic acid methyl ester.
Substitution: The major products depend on the substituent introduced during the reaction.
科学的研究の応用
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is used in various scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-Methyl-6-nitrobenzoic acid: Similar structure but with a methyl group instead of an oxoethyl group.
Benzoic acid, 2-nitro-, methyl ester: Lacks the oxoethyl group, making it less complex.
2-Formyl-6-nitrobenzoic acid methyl ester: Contains a formyl group instead of an oxoethyl group.
Uniqueness
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester is unique due to the presence of both a nitro group and an oxoethyl group, which confer distinct chemical properties and reactivity compared to its similar compounds .
生物活性
2-Nitro-6-(2-oxoethyl)benzoic Acid Methyl Ester (CAS No. 1056123-60-4) is an organic compound with significant biological implications. It is recognized for its potential as a pharmaceutical intermediate and has been studied for various biological activities, including enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
- Molecular Formula : C10H9NO5
- Molecular Weight : 223.18 g/mol
- CAS Number : 1056123-60-4
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The nitro group and the ester functionality play crucial roles in its reactivity and interaction with enzymes.
The compound's mechanism of action involves:
- Enzyme Inhibition : It acts as a reversible inhibitor for certain enzymes, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : The nitro group can participate in redox reactions, leading to oxidative stress in cells.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on various proteases. The results indicated that the compound exhibited significant inhibition against SARS-CoV-2 3CL protease with an IC50 value of approximately . This suggests its potential application in antiviral drug development .
| Enzyme Target | IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| SARS-CoV-2 3CLpro | 0.27 ± 0.0001 | 93 |
| Cathepsin B | 1.3 ± 0.1 | 93 |
| Cathepsin D | >10 | - |
Case Study 2: Antiparkinsonian Applications
Research has shown that this compound serves as an intermediate in the synthesis of Ropinirole, an antiparkinsonian agent . Its structural analogs have been explored for their neuroprotective effects, highlighting the importance of the methyl ester group in enhancing bioactivity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Molecular Formula | IC50 (μM) |
|---|---|---|
| This compound | C10H9NO5 | 0.27 |
| Methyl 5-amino-2-bromo-4-fluorobenzoate | C8H7BrFNO2 | >10 |
| Methyl 4-bromo-2-fluoro-5-nitrobenzoate | C8H7BrFNO4 | >10 |
This table illustrates that while other compounds exhibit varying levels of activity, this compound demonstrates superior potency against specific targets.
特性
IUPAC Name |
methyl 2-nitro-6-(2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-10(13)9-7(5-6-12)3-2-4-8(9)11(14)15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWFVAAEMWGNIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













